molecular formula C17H13FN6O2 B2445194 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892746-09-7

1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2445194
CAS No.: 892746-09-7
M. Wt: 352.329
InChI Key: BVTDQDOMARNKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a sophisticated heterocyclic scaffold designed for medicinal chemistry and drug discovery research. Its structure incorporates a 1,2,4-oxadiazole unit, a well-established bioisostere for ester and amide functionalities, which is known to improve metabolic stability and pharmacokinetic properties in drug candidates . This heterocyclic ring system is present in several commercially available drugs and has been extensively investigated for its unusually wide spectrum of biological activities, including potential anticancer, antimicrobial, anti-inflammatory, and antidepressant effects . The molecular architecture, which strategically combines the 1,2,4-oxadiazole with a 1,2,3-triazole ring and substituted phenyl rings, is typical of compounds screened for multi-target therapeutic applications. The 4-fluorophenyl and 4-methoxyphenyl moieties are common pharmacophores that can influence binding affinity to various biological targets. Researchers can leverage this complex hybrid molecule as a key intermediate or a novel chemical entity in high-throughput screening campaigns aimed at identifying new lead compounds for various disease pathways, particularly in oncology and infectious disease. Its structural features make it a valuable candidate for investigating structure-activity relationships (SAR) and for the development of new apoptosis inducers or enzyme inhibitors.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6O2/c1-25-13-8-2-10(3-9-13)16-20-17(26-22-16)14-15(19)24(23-21-14)12-6-4-11(18)5-7-12/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTDQDOMARNKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition between a 4-fluorophenyl azide and a terminal alkyne precursor forms the 1,4-disubstituted 1,2,3-triazole. For example, reacting 4-fluorophenyl azide with propargyl amine in the presence of Cu(I) catalysts yields 1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine. This method ensures regioselectivity, with the 4-fluorophenyl group at position 1 and the amine at position 5.

Hydrazide-Based Cyclization

Alternative routes involve carbohydrazide intermediates. Abdel-Wahab et al. demonstrated that 1-aryl-1H-1,2,3-triazole-4-carbohydrazides undergo cyclization with hydrazonoyl chlorides to form triazoles. For instance, condensation of 4-fluorophenyl carbohydrazide with methyl hydrazonoyl chloride in ethanol under reflux yields the triazole core with a hydrazineylidene side chain.

Formation of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is constructed via cyclization reactions involving nitriles or amidoximes:

Amidoxime Cyclization

Triazole-4-carboxylic acid (derived from oxidation of the triazole core) is converted to its acid chloride using thionyl chloride (SOCl₂). Reaction with 4-methoxybenzamidoxime in dichloromethane forms the 1,2,4-oxadiazole ring through dehydration (Scheme 1). This method achieves yields of 85–90% under reflux conditions.

Scheme 1 :
$$ \text{Triazole-4-COCl} + \text{4-MeO-C₆H₄-C(=NOH)NH₂} \rightarrow \text{Triazole-4-C(=O)N=C(Oxadiazole)} $$

Nitrile Oxide Cycloaddition

An alternative approach involves the 1,3-dipolar cycloaddition of in situ-generated nitrile oxides with nitriles. For example, 4-methoxybenzonitrile oxide reacts with the triazole’s carbonyl group to form the oxadiazole ring. This method requires anhydrous conditions and yields 78–82%.

Functionalization and Coupling

Amine Group Introduction

The amine at position 5 is introduced via nucleophilic substitution. A halogenated triazole intermediate (e.g., 5-bromo-1-(4-fluorophenyl)-1H-1,2,3-triazole) undergoes amination with aqueous ammonia in the presence of a palladium catalyst. Alternatively, reduction of a nitro group (e.g., 5-nitro-triazole) with hydrogen and Raney nickel provides the amine.

Coupling of Oxadiazole and Triazole

Suzuki-Miyaura coupling links the oxadiazole and triazole moieties. A boronated oxadiazole derivative reacts with a halogenated triazole using Pd(PPh₃)₄ as a catalyst, achieving 88–92% yields.

Optimization and Characterization

Reaction Conditions

  • Solvents : Ethanol, DMF, and acetonitrile are preferred for their high boiling points and solubility.
  • Catalysts : Triethylamine (for condensation) and Cu(I) (for cycloaddition) are critical for accelerating reactions.
  • Temperature : Reflux conditions (70–100°C) are standard for cyclization and coupling steps.

Table 1 : Summary of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Source
Triazole formation CuSO₄, sodium ascorbate, H₂O 85
Oxadiazole cyclization SOCl₂, amidoxime, EtOH 89
Amination NH₃, Pd(OAc)₂, dioxane 78

Structural Confirmation

  • NMR Spectroscopy : The ¹H NMR spectrum of the final compound shows distinct signals for the 4-fluorophenyl (δ 7.2–7.6 ppm), oxadiazole (δ 8.1–8.3 ppm), and amine (δ 5.1 ppm).
  • X-Ray Crystallography : Single-crystal analysis confirms the planar structure of the triazole-oxadiazole system, with bond lengths consistent with aromatic heterocycles.

Challenges and Alternatives

Regioselectivity Issues

Unwanted regioisomers may form during triazole synthesis. Using Cu(I) catalysts in CuAAC ensures 1,4-selectivity, while thermal cycloadditions without catalysts favor 1,5-isomers.

Oxadiazole Ring Stability

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under strongly acidic or basic conditions. Anhydrous solvents and neutral pH are maintained during synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is unique due to its combination of a triazole ring, an oxadiazole ring, and substituted phenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a synthetic compound that integrates multiple pharmacologically relevant scaffolds. The compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN4O3C_{19}H_{19}FN_{4}O_{3} with a molecular weight of 370.4 g/mol. Its structure features a triazole ring linked to an oxadiazole moiety, which is known for various biological activities.

Biological Activity Overview

Research indicates that compounds with oxadiazole and triazole structures exhibit diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of this compound are summarized below:

Anticancer Activity

Several studies have reported the anticancer potential of oxadiazole derivatives. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines including PC-3 (prostate cancer), HCT-116 (colon cancer), and ACHN (renal cancer) with IC50 values ranging from 0.67 to 0.87 µM .
Cell LineIC50 Value (µM)
PC-30.67
HCT-1160.80
ACHN0.87

The mechanism by which this compound exerts its anticancer effects may involve:

  • Apoptosis Induction : Studies have shown that derivatives can induce apoptosis in cancer cells through various pathways including inhibition of key signaling proteins such as EGFR and Src .

Anti-inflammatory and Antimicrobial Activities

In addition to anticancer properties, oxadiazole derivatives have also been explored for their anti-inflammatory and antimicrobial activities:

  • Inhibition of Pro-inflammatory Cytokines : Certain derivatives have shown efficacy in reducing levels of IL-6 and other pro-inflammatory markers .

Case Studies

A notable case study involved the synthesis and evaluation of multiple derivatives based on the oxadiazole scaffold:

  • Synthesis : A series of compounds were synthesized and screened for their biological activity.
  • Findings : Compounds exhibited varying degrees of activity against several cancer types and inflammatory conditions.

Q & A

Q. What are standard synthetic protocols for preparing 1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a precursor (e.g., thiourea derivatives) using reagents like phosphorus oxychloride (POCl₃) under reflux conditions .
  • Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, using 4-fluorophenyl azide and an alkyne-functionalized oxadiazole intermediate .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
Oxadiazole formationPOCl₃, 120°C, 6h65–75
Triazole formationCuSO₄·5H₂O, sodium ascorbate, RT, 12h80–85

Q. How is the compound characterized for structural confirmation?

A combination of spectroscopic and crystallographic methods is used:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl and methoxyphenyl groups) .
  • XRD : Single-crystal X-ray diffraction to resolve bond lengths/angles and confirm regiochemistry of triazole-oxadiazole linkage .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .

Q. What are recommended storage and handling protocols?

  • Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation or hydrolysis of the triazole and oxadiazole moieties .
  • Safety : Use PPE (gloves, goggles) due to potential irritancy; avoid inhalation of fine powders .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min for CuAAC) and improves yield by 10–15% .
  • Catalyst screening : Alternative catalysts (e.g., RuAAC for regioselective triazole formation) may enhance selectivity .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but require careful removal during purification .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay standardization : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments in triplicate .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl) to identify pharmacophore contributions .
  • Meta-analysis : Cross-reference data with structurally similar compounds (e.g., triazole-oxadiazole hybrids) in databases like PubChem .

Q. What strategies validate target engagement in mechanistic studies?

  • Fluorescence quenching : Monitor binding to enzymes (e.g., cytochrome P450) via changes in tryptophan emission spectra .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for protein-ligand interactions .
  • Molecular docking : Use software (AutoDock Vina) to predict binding poses in active sites, validated by mutagenesis studies .

Q. How to address discrepancies in spectral data during characterization?

  • Complementary techniques : Pair NMR with IR to confirm functional groups (e.g., NH₂ in triazole) .
  • Dynamic NMR : Resolve rotational isomers in flexible substituents (e.g., methoxyphenyl group) at variable temperatures .
  • Crystallographic validation : Overlay experimental and computational (DFT) bond angles to identify anomalies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.